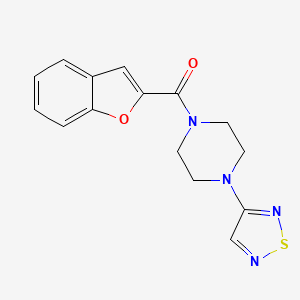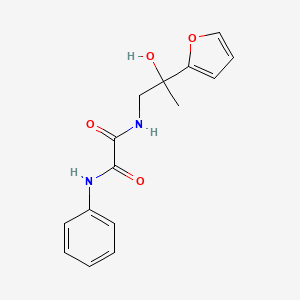![molecular formula C21H22N2O2 B2760825 3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898411-88-6](/img/structure/B2760825.png)
3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry and Heteroatom-Bridged Calixarenes
A study by Wang and Yang (2004) presents a high yielding fragment coupling synthesis of aza- and/or oxo-bridged calix[2]arene[2]triazines, demonstrating the next generation of calixarenes or cyclophanes. These molecules, with fine-tuned cavities regulated by the combination of electronic, conjugative, and steric effects of nitrogen and oxygen atoms, serve as unique platforms in supramolecular chemistry. The synthesis process, characterized by its efficiency and the tunable nature of the cavities, highlights potential applications in molecular recognition and catalysis (Wang & Yang, 2004).
Anti-Tubercular Scaffold Development
Nimbalkar et al. (2018) discuss the synthesis of novel derivatives with potential anti-tubercular activity. By utilizing ultrasound-assisted synthesis, they produced compounds showing promising activity against Mycobacterium tuberculosis. The research not only contributes to the development of new therapeutic agents but also showcases the application of green chemistry in drug discovery, with derivatives offering insights into cell permeability and ADMET properties for anti-tubercular drug development (Nimbalkar et al., 2018).
Microwave-Assisted Synthesis of Benzamides
Khadse and Chatpalliwar (2017) highlight the microwave-assisted synthesis of benzamide compounds from less reactive dimethylaminobenzylidene oxazolone. This approach, reducing reaction time and improving yield, underscores the role of microwave synthesis in facilitating the production of pharmacologically relevant molecules. The methodology could be adapted for the synthesis of related compounds, including "3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide" for diverse applications in medicinal chemistry (Khadse & Chatpalliwar, 2017).
Advanced Aromatic Polymers
Lin et al. (1990) report the synthesis of new aromatic polymers incorporating 1,3,5-triazine rings and long alkyl side chains. These polymers, with unique properties such as solubility in non-polar solvents and thermal stability, exemplify the integration of complex benzamide derivatives in material science. Their work opens avenues for the development of novel materials with specific electronic, optical, or mechanical properties (Lin et al., 1990).
Selective Sensing and Capture of Picric Acid
Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor for the selective sensing and capture of picric acid, illustrating the potential of benzamide derivatives in environmental monitoring and safety. The specificity and sensitivity of the sensor towards picric acid, facilitated by charge transfer interactions, underline the utility of such compounds in developing advanced sensing materials (Vishnoi et al., 2015).
properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-6-17(10-14(13)2)21(25)22-18-11-15-4-3-9-23-19(24)8-7-16(12-18)20(15)23/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAGNDZEVSLZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)





![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)
![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)



![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)
